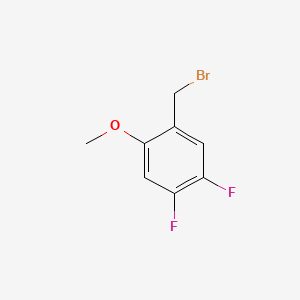

4,5-Difluoro-2-methoxybenzyl bromide

Description

BenchChem offers high-quality 4,5-Difluoro-2-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLKVWCFDNQAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250676 | |

| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-64-5 | |

| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide

Abstract: 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 886499-64-5) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, conferred by the vicinal fluorine atoms and the methoxy group, make it a valuable synthon for introducing a specifically functionalized benzyl moiety into target molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, key parameters in the optimization of drug candidates.[4] This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and critical safety and handling information tailored for researchers and drug development professionals.

Core Physicochemical and Structural Characteristics

4,5-Difluoro-2-methoxybenzyl bromide is a substituted toluene derivative where the methyl group is brominated, rendering it a reactive electrophilic reagent. The aromatic ring is decorated with two fluorine atoms and a methoxy group, which modulate the reactivity of the benzylic bromide and influence the properties of the resulting derivatives.

Key Properties

The fundamental properties of 4,5-Difluoro-2-methoxybenzyl bromide are summarized in the table below for quick laboratory reference.

| Property | Value | Reference(s) |

| CAS Number | 886499-64-5 | [1][2][3][5] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| IUPAC Name | 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene | [3] |

| Synonyms | 1-(Bromomethyl)-4,5-difluoro-2-methoxy-benzene | [2][3] |

| Appearance | Typically a solid (may vary by supplier) | |

| Purity | Commonly available in ≥95% purity | [2] |

Synthesis and Mechanistic Considerations

The most direct and common laboratory-scale synthesis of 4,5-Difluoro-2-methoxybenzyl bromide involves the free-radical bromination of its precursor, 4,5-difluoro-2-methoxytoluene. This reaction selectively targets the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring.

Causality in Reagent Selection

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich methoxy- and fluoro-substituted ring.

-

Radical Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radical. The choice of initiator depends on the solvent and reaction temperature.

Generalized Synthetic Workflow

Caption: Synthesis of 4,5-Difluoro-2-methoxybenzyl bromide.

Experimental Protocol: Radical Bromination

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,5-difluoro-2-methoxytoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 4,5-Difluoro-2-methoxybenzyl bromide.

Reactivity and Applications in Drug Discovery

The primary utility of 4,5-Difluoro-2-methoxybenzyl bromide stems from the high reactivity of the benzylic bromide. It is an excellent electrophile, readily participating in nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the 4,5-difluoro-2-methoxybenzyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Role as a Key Building Block

In drug discovery, the introduction of fluorinated motifs is a well-established strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] The 4,5-difluoro-2-methoxybenzyl group can serve as a key fragment in the synthesis of complex molecules targeting various biological pathways. For instance, substituted benzyl groups are common in the development of enzyme inhibitors, where they can form critical binding interactions within the active site. This compound has been identified as a key intermediate in the synthesis of potent and selective inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B), which is implicated in type 2 diabetes.[6]

General Application Workflow in Synthesis

Caption: General S_N2 reaction workflow.

Safety, Handling, and Storage

As a reactive benzyl bromide, this compound is corrosive and a lachrymator. Strict adherence to safety protocols is mandatory.[7][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA or EN166 standards.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up in a corrosives area.[7]

Conclusion

4,5-Difluoro-2-methoxybenzyl bromide is a specialized and highly valuable reagent for medicinal chemists and organic synthesists. Its well-defined reactivity as an electrophile, combined with the beneficial properties conferred by its fluorine and methoxy substituents, makes it an indispensable tool for constructing complex molecular architectures. The strategic incorporation of this moiety can significantly impact the biological profile of novel drug candidates. Proper understanding of its synthesis, reactivity, and handling is crucial for its safe and effective application in the laboratory.

References

-

CP Lab Safety. (n.d.). 4,5-Difluoro-2-methoxybenzyl bromide, 95% Purity, C8H7BrF2O, 1 gram. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 4,5-Difluoro-2-methoxybenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Doemling, A. et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from a representative article like [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. echemi.com [echemi.com]

- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Role of Fluorinated Benzyl Halides in Modern Synthesis

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzyl bromide

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-2-methoxybenzyl bromide emerges as a highly valuable and reactive building block, providing researchers with a reliable tool to introduce the 4,5-difluoro-2-methoxyphenyl moiety. This guide offers a comprehensive overview of its properties, synthesis, handling, and application, grounded in established chemical principles and safety protocols, to empower researchers in leveraging this reagent to its full potential.

Core Physicochemical Properties

4,5-Difluoro-2-methoxybenzyl bromide, also known as 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene, is a substituted aromatic halide.[1] Its utility is primarily derived from the benzylic bromide, which is a potent electrophilic site for alkylation reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring further influences its reactivity and the properties of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrF₂O | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| CAS Number | 886499-64-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Synonyms | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | [1] |

Synthesis Pathway: From Benzaldehyde to Benzyl Bromide

The synthesis of 4,5-Difluoro-2-methoxybenzyl bromide is most effectively achieved from its corresponding benzaldehyde precursor, 4,5-Difluoro-2-methoxybenzaldehyde[4]. This two-step process involves a standard reduction of the aldehyde to a benzyl alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with bromide. This approach is favored due to the high yields and selectivity of each step.

Diagram of Synthetic Workflow

Caption: Two-step synthesis of the target compound from its aldehyde precursor.

Experimental Protocol: Synthesis

PART A: Reduction of 4,5-Difluoro-2-methoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases. Reduce the volume of methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4,5-difluoro-2-methoxybenzyl alcohol, which is often pure enough for the next step.

PART B: Bromination of 4,5-Difluoro-2-methoxybenzyl alcohol

This protocol uses Phosphorus tribromide (PBr₃), a common and effective brominating agent for primary and secondary alcohols.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol from Part A (1.0 eq) in anhydrous diethyl ether at 0 °C.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe. PBr₃ is highly reactive with water, hence the need for anhydrous conditions. An excess is avoided to simplify purification.

-

Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Workup: Cool the reaction back to 0 °C and cautiously pour it over crushed ice.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure 4,5-difluoro-2-methoxybenzyl bromide.

Applications in Drug Development & Organic Synthesis

The primary utility of 4,5-difluoro-2-methoxybenzyl bromide lies in its function as an alkylating agent. The carbon-bromine bond is polarized and susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone reaction in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6]

Mechanism of Action: Sₙ2 Alkylation

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions). The benzylic position is activated towards this substitution, leading to efficient displacement of the bromide ion.

Diagram of General Alkylation Reaction

Caption: General workflow for an Sₙ2 alkylation reaction using the title reagent.

Causality in Experimental Design:

-

Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like triethylamine) is chosen to deprotonate the nucleophile without competing in the alkylation reaction.

-

Choice of Solvent: A polar aprotic solvent (e.g., Acetonitrile, DMF) is typically used as it effectively solvates the cation of the base while not interfering with the nucleophile's reactivity.

-

Significance: This reaction is fundamental in lead optimization campaigns, allowing medicinal chemists to systematically modify scaffolds to probe structure-activity relationships (SAR). For instance, attaching this moiety can enhance a drug candidate's metabolic stability or alter its binding mode within a target protein.[6]

Safety, Handling, and Stability

4,5-Difluoro-2-methoxybenzyl bromide is a hazardous substance and must be handled with appropriate precautions.[7] It is classified as a corrosive material that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[7][8]

Personal Protective Equipment (PPE) and Engineering Controls:

-

Handling: Always handle this compound within a certified chemical fume hood.[7]

-

Eye/Face Protection: Wear safety glasses with side shields and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[7][9]

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

The compound is stable under recommended storage conditions. However, it is a lachrymator and is moisture-sensitive.

-

Incompatible materials include strong oxidizing agents and strong bases.

Analytical Characterization

Confirming the identity and purity of 4,5-Difluoro-2-methoxybenzyl bromide is critical. A combination of spectroscopic techniques provides a definitive structural confirmation.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for structural verification and purity assessment.

Expected Spectroscopic Data:

-

¹H NMR:

-

~4.5 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic bromide (CH₂Br).

-

~3.9 ppm (s, 3H): A singlet for the three protons of the methoxy group (OCH₃).

-

~7.0-7.2 ppm (m, 2H): Two signals in the aromatic region for the two protons on the benzene ring. Their splitting patterns will be complex due to coupling with each other and with the fluorine atoms.

-

-

¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in different chemical environments relative to the methoxy group. Each will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the other fluorine atom.

-

¹³C NMR: Eight distinct signals are expected: one for the CH₂Br carbon, one for the OCH₃ carbon, and six for the aromatic carbons (two of which are directly bonded to fluorine and will show large C-F coupling constants).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z = 236 and m/z = 238, which is a definitive signature for a monobrominated compound. Analysis by gas chromatography-mass spectrometry (GC-MS) can also confirm purity.[10]

Conclusion

4,5-Difluoro-2-methoxybenzyl bromide is a specialized but powerful reagent for introducing a difluoro-methoxyphenyl scaffold into target molecules. Its synthesis is straightforward, and its reactivity is predictable, making it a reliable tool for medicinal chemists and synthetic researchers. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount to its successful and safe application in the laboratory.

References

-

Callery, P. S., et al. (2012). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed. Retrieved from [Link][10]

-

PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link][4]

-

CP Lab Safety. (n.d.). 4,5-Difluoro-2-methoxybenzyl bromide, 95% Purity. Retrieved from [Link][11]

-

Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link][12]

-

Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Retrieved from [13]

-

Google Patents. (n.d.). HU226938B1 - Method for preparing substituted benzyl bromides. Retrieved from [14]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 14. HU226938B1 - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

A Technical Guide to 4,5-Difluoro-2-methoxybenzyl Bromide: Properties, Reactivity, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzyl bromide is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern—featuring a reactive benzylic bromide, an electron-donating methoxy group, and two electron-withdrawing fluorine atoms—creates a versatile chemical scaffold. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for its use as a key building block and synthetic intermediate, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] This makes fluorinated synthons like 4,5-difluoro-2-methoxybenzyl bromide highly valuable for developing next-generation therapeutics.[4]

Physicochemical and Spectroscopic Profile

The precise manipulation of 4,5-Difluoro-2-methoxybenzyl bromide in a synthetic context requires a foundational understanding of its physical and analytical characteristics.

Core Chemical Properties

Quantitative data for this specific isomer is not widely published; however, data from closely related isomers provide valuable reference points. For instance, the isomer 3,5-Difluoro-4-methoxybenzyl bromide is a white to off-white solid with a melting point in the range of 39-42°C and is noted to be insoluble in water.[5][6]

| Property | Value | Source(s) |

| CAS Number | 886499-64-5 | [7] |

| Molecular Formula | C₈H₇BrF₂O | [7] |

| Molecular Weight | 237.04 g/mol | [7] |

| IUPAC Name | 1-(bromomethyl)-4,5-difluoro-2-methoxybenzene | N/A |

| Appearance | White to light yellow solid/liquid (Expected) | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone) and insoluble in water. | [5][6] |

Spectroscopic Characterization (Predicted)

Detailed spectral analysis is crucial for confirming the identity and purity of the compound during and after synthesis. While a definitive spectrum for this compound is not publicly available, its key features can be reliably predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.7 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

-

Two aromatic signals in the δ 6.8-7.5 ppm region. These protons will appear as doublets or triplets due to coupling with the adjacent fluorine atoms (³JHF, ⁴JHF) and with each other.

-

-

¹³C NMR: The carbon spectrum will provide a clear fingerprint of the molecule:

-

The benzylic carbon (-CH₂Br) signal is expected around δ 30-35 ppm.

-

The methoxy carbon (-OCH₃) should appear around δ 55-60 ppm.

-

Six distinct aromatic carbon signals will be present. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF ~240-250 Hz) and will be significantly downfield. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.[8]

-

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for bromine, showing two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,5-Difluoro-2-methoxybenzyl bromide is dominated by the benzylic bromide functional group, which serves as an excellent electrophilic site for nucleophilic substitution reactions.

Electrophilicity and Nucleophilic Substitution

The C-Br bond is polarized, rendering the benzylic carbon highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, phenols, amines, thiols, carbanions). The reaction typically proceeds via an Sₙ2 mechanism, particularly with strong, unhindered nucleophiles.

The electronic nature of the aromatic ring substituents modulates this reactivity:

-

Ortho-Methoxy Group: This group is electron-donating through resonance, which can help stabilize the transition state of an Sₙ2 reaction. In reactions with potential Sₙ1 character, this group would strongly stabilize the resulting benzylic carbocation.[9]

-

Fluorine Atoms: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This effect deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the benzylic position by modulating the electron density of the overall system.

Caption: SN2 reaction of 4,5-Difluoro-2-methoxybenzyl bromide.

Application as a Protecting Group

Similar to the widely used p-methoxybenzyl (PMB) group, the 4,5-difluoro-2-methoxybenzyl moiety can function as a protecting group for alcohols. The key advantage conferred by the fluorine atoms is the altered stability towards certain deprotection conditions. While standard PMB ethers are readily cleaved by oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the electron-withdrawing nature of the fluorine atoms can render the benzyl group more robust to such conditions, allowing for orthogonal deprotection strategies in complex multi-step syntheses.

Synthesis and Experimental Protocols

Synthetic Route

A plausible and common method for the synthesis of benzyl bromides is the bromination of the corresponding benzyl alcohol. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). The precursor, (4,5-difluoro-2-methoxyphenyl)methanol, can be synthesized by the reduction of the commercially available 4,5-difluoro-2-methoxybenzaldehyde.

Experimental Protocol: O-Alkylation of a Phenol

This protocol details a representative nucleophilic substitution reaction. It is designed as a self-validating system, incorporating in-process checks and final characterization to ensure success.

Objective: To synthesize 1-(4,5-difluoro-2-methoxybenzyloxy)-4-nitrobenzene.

Materials:

-

4,5-Difluoro-2-methoxybenzyl bromide (1.0 eq)

-

4-Nitrophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: An inert atmosphere prevents side reactions. K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

-

-

Solvent and Reagent Addition: Add anhydrous acetone or DMF to the flask to dissolve the solids. Stir the suspension for 15 minutes. Add a solution of 4,5-Difluoro-2-methoxybenzyl bromide (1.0 eq) in the same solvent dropwise.

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-12 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting benzyl bromide.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove excess 4-nitrophenol), water, and finally brine.

-

Causality: The base wash removes unreacted acidic starting material, simplifying purification. The brine wash helps to remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

4,5-Difluoro-2-methoxybenzyl bromide is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is classified as a corrosive material that causes severe skin burns and serious eye damage.[6] It is also a lachrymator and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] It is noted as being light-sensitive and incompatible with strong oxidizing agents, acids, and bases.[6]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Conclusion

4,5-Difluoro-2-methoxybenzyl bromide stands out as a highly functionalized and reactive building block. Its utility is rooted in the reliable reactivity of the benzyl bromide group, modulated by the unique electronic properties of the ortho-methoxy and difluoro substituents. For researchers in drug discovery and materials science, this compound offers a strategic tool for introducing a fluorinated moiety, a common strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of novel molecules.[2] A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory.

References

-

The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025, October 11). PharmaCompass. Retrieved January 17, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. Retrieved January 17, 2026, from [Link]

-

Fluorine in Medicinal Chemistry. (2025, August 30). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Tale, R. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. [Link]

-

Wan, P., & Budac, D. (1992). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, (5), 859-865. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

-

Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-DIFLUORO-4-METHOXYBENZYL BROMIDE CAS#: 706786-42-7 [amp.chemicalbook.com]

- 6. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR [m.chemicalbook.com]

- 9. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: 4,5-Difluoro-2-methoxybenzyl bromide is a key building block in medicinal chemistry, valued for the unique electronic properties imparted by its polysubstituted aromatic ring. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides a comprehensive overview of the logical synthesis and detailed characterization of this important reagent. While this compound is commercially available, peer-reviewed, publicly accessible experimental data on its synthesis and characterization is sparse. Therefore, this document combines established, authoritative chemical principles with predictive analysis based on structurally analogous compounds to offer a robust and scientifically grounded guide.

Strategic Approach to Synthesis: The Wohl-Ziegler Bromination

The most direct and industrially scalable method for the synthesis of 4,5-Difluoro-2-methoxybenzyl bromide is the free-radical bromination of its precursor, 4,5-Difluoro-2-methoxytoluene. This specific type of reaction, known as the Wohl-Ziegler bromination, targets the benzylic position (the carbon atom adjacent to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.

Reaction Rationale and Mechanism

The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide. The choice of a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, is crucial to the success of the reaction.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is critical for selectivity. High concentrations of Br₂ would favor electrophilic aromatic substitution on the electron-rich ring, a competing side reaction.

-

Radical Initiator (AIBN): The reaction is not spontaneous and requires initiation. AIBN is a common choice because it decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

-

Non-Polar Solvent: The selectivity of NBS for allylic/benzylic bromination over other reactions is highly dependent on the solvent. In non-polar solvents, NBS is sparingly soluble. The reaction mechanism is believed to involve a trace amount of HBr that reacts with NBS to produce a very low concentration of molecular bromine. This Br₂ is then homolytically cleaved by the initiator to start the radical chain process.

The generally accepted mechanism for the Wohl-Ziegler reaction is a radical chain reaction involving the following steps:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4,5-Difluoro-2-methoxytoluene to form a resonance-stabilized benzylic radical and HBr.

-

The newly formed HBr reacts with NBS to generate a molecule of Br₂.

-

The benzylic radical reacts with a molecule of Br₂ to form the desired product, 4,5-Difluoro-2-methoxybenzyl bromide, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radicals.

Caption: Wohl-Ziegler free-radical bromination mechanism.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard Wohl-Ziegler conditions. Researchers should perform small-scale trials to optimize reaction times and purification methods.

Materials:

-

4,5-Difluoro-2-methoxytoluene

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes, for chromatography/recrystallization

-

Ethyl acetate, for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,5-Difluoro-2-methoxytoluene (1.0 eq.). Dissolve the starting material in anhydrous carbon tetrachloride (approx. 0.2-0.5 M concentration).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and AIBN (0.05 eq.) to the solution.

-

Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (approx. 77 °C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 4,5-Difluoro-2-methoxybenzyl bromide is typically an oil or low-melting solid. It can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system like hexanes.

Caption: Workflow for the synthesis of 4,5-Difluoro-2-methoxybenzyl bromide.

Characterization and Data Interpretation (Predictive Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group, and the benzylic methylene protons.

-

¹³C NMR: The carbon NMR will show eight distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected, each coupled to the other and to adjacent protons.

Table 1: Predicted NMR Data for 4,5-Difluoro-2-methoxybenzyl bromide (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale for Prediction |

| ¹H | ~7.0 - 7.2 | dd | H-6 (Aromatic) | Ortho to the electron-donating OMe group and coupled to F-5. |

| ~6.8 - 7.0 | dd | H-3 (Aromatic) | Ortho to the CH₂Br group and coupled to F-4. | |

| ~4.5 - 4.7 | s | CH₂ Br | Typical range for benzylic bromides. | |

| ~3.9 | s | OCH₃ | Standard chemical shift for an aryl methoxy group. | |

| ¹³C | ~150 - 155 | d | C -4 (C-F) | Aromatic carbon attached to fluorine, deshielded. |

| ~145 - 150 | d | C -5 (C-F) | Aromatic carbon attached to fluorine, deshielded. | |

| ~145 - 150 | s | C -2 (C-OMe) | Aromatic carbon attached to the methoxy group. | |

| ~120 - 125 | s | C -1 (C-CH₂Br) | Aromatic carbon attached to the bromomethyl group. | |

| ~115 - 120 | d | C -6 (C-H) | Aromatic methine carbon coupled to fluorine. | |

| ~105 - 110 | d | C -3 (C-H) | Aromatic methine carbon coupled to fluorine. | |

| ~56 | q | OC H₃ | Standard chemical shift for a methoxy carbon. | |

| ~30 - 35 | t | C H₂Br | Typical range for a benzylic bromide carbon. | |

| ¹⁹F | ~-120 to -140 | d | F-4 or F-5 | Standard range for aryl fluorides. |

| ~-120 to -140 | d | F-5 or F-4 | Standard range for aryl fluorides. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Molecular Ion (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, two peaks of roughly equal intensity will be observed at m/z = 236 and m/z = 238.

-

Fragmentation: A prominent fragment would be the loss of the bromine atom (M-Br)⁺, resulting in the formation of the stable benzylic carbocation at m/z = 157.

Table 2: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment | Notes |

| 238 | [M+2]⁺ | Corresponds to the molecule with the ⁸¹Br isotope. |

| 236 | [M]⁺ | Corresponds to the molecule with the ⁷⁹Br isotope. |

| 157 | [M-Br]⁺ | Loss of the bromine radical, forming the stable benzyl cation. |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Aryl ether (C-O-C) |

| 1200-1100 | C-F stretch | Aryl fluoride |

| 700-600 | C-Br stretch | Alkyl bromide |

Applications in Drug Development

4,5-Difluoro-2-methoxybenzyl bromide serves as a crucial intermediate for introducing the 4,5-difluoro-2-methoxyphenylmethyl moiety into larger molecules. This structural motif is of interest in drug discovery for several reasons:

-

Modulation of Lipophilicity: The fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral absorption.

-

Metabolic Blocking: The C-F bond is very strong. Fluorine atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Conformational Control: The substituents on the ring can influence the preferred conformation of the molecule, potentially leading to higher binding affinity for a biological target.

-

pKa Modification: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

Safety and Handling

Benzyl bromides are lachrymators and are corrosive. They can cause severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This guide outlines a robust and scientifically sound approach to the synthesis and characterization of 4,5-Difluoro-2-methoxybenzyl bromide. The proposed synthesis via Wohl-Ziegler bromination is a reliable and well-documented method for this class of compounds. While experimental data for the final product is not widely published, the predictive characterization data provided herein offers a strong foundation for researchers to confirm the identity and purity of their synthesized material. The unique properties conferred by the difluoro-methoxy substitution pattern make this a valuable building block for the next generation of therapeutics.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

-

Horner, L., & Winkelmann, E. H. (1959). Verlauf und Kinetik der Bromierung von Olefinen und Toluol-Derivaten mit N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365. [Link]

-

Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain brominations of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

4,5-Difluoro-2-methoxybenzyl bromide 1H NMR spectra

An In-Depth Technical Guide to the ¹H NMR Spectra of 4,5-Difluoro-2-methoxybenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-2-methoxybenzyl bromide (CAS: 886499-64-5).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this key synthetic intermediate. By explaining the causality behind spectral features such as chemical shifts and coupling patterns, this guide serves as a self-validating reference for the structural elucidation and quality control of 4,5-Difluoro-2-methoxybenzyl bromide.

Introduction and Molecular Structure

4,5-Difluoro-2-methoxybenzyl bromide is a substituted aromatic compound frequently utilized in organic synthesis as an alkylating agent to introduce the 4,5-difluoro-2-methoxybenzyl moiety into target molecules. Its utility in medicinal chemistry and materials science necessitates unambiguous structural characterization, for which ¹H NMR spectroscopy is the primary analytical tool.

The molecular structure presents a unique substitution pattern on the benzene ring, featuring two electron-donating groups (methoxy) and two electron-withdrawing groups (fluorine), in addition to the benzylic bromide. This complex interplay of electronic effects results in a distinctive and informative ¹H NMR spectrum.

Molecular Identifiers

| Property | Value |

|---|---|

| Chemical Name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene |

| CAS Number | 886499-64-5[1] |

| Molecular Formula | C₈H₇BrF₂O[1] |

| Molecular Weight | 237.04 g/mol [1] |

Below is the chemical structure with IUPAC numbering and proton assignments for the subsequent spectral analysis.

Principles of ¹H NMR and Substituent Effects

The ¹H NMR spectrum provides information based on four key parameters: the number of signals, their chemical shift (δ), their integration, and their multiplicity (spin-spin coupling).[2]

2.1. Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield.[3]

In 4,5-Difluoro-2-methoxybenzyl bromide:

-

-OCH₃ (Methoxy Group): This is a strong electron-donating group through resonance, increasing electron density primarily at the ortho (C3) and para (C6) positions.

-

-F (Fluoro Groups): Fluorine is highly electronegative, acting as an electron-withdrawing group via induction, which deshields nearby protons.

-

-CH₂Br (Bromomethyl Group): This group is moderately electron-withdrawing due to the electronegativity of the bromine atom.

The protons on the aromatic ring (Hₐ and Hₑ) are influenced by a combination of these competing effects. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[4] The benzylic protons (H꜀) are shifted downfield by both the adjacent aromatic ring and the bromine atom, typically appearing between 4.0 and 5.0 ppm. The methoxy protons (H꜀) are shielded and appear further upfield, usually between 3.5 and 4.0 ppm.

2.2. Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent nuclei, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton (H-H) Coupling:

-

Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a spin of I=1/2, just like ¹H, and therefore couples to protons.[6]

-

³Jortho: Typically 5–10 Hz.

-

⁴Jmeta: Typically 2–8 Hz.

-

⁵Jpara: Typically 1–3 Hz.

-

These coupling interactions are critical for unambiguously assigning the aromatic signals in the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the principles outlined above, we can predict the ¹H NMR spectrum of 4,5-Difluoro-2-methoxybenzyl bromide. The spectrum is expected to show four distinct signals.

3.1. Signal Assignments and Interpretation

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| Hₐ (H-3) | 1H | ~6.9 - 7.1 | Doublet of doublets (dd) | ⁴JHₐ-Hₑ ≈ 2-3 Hz⁴JHₐ-F₄ ≈ 5-8 Hz | Shielded by the strong ortho -OCH₃ group. Exhibits meta coupling to Hₑ and a larger meta coupling to the fluorine at C4. |

| Hₑ (H-6) | 1H | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁴JHₑ-Hₐ ≈ 2-3 Hz³JHₑ-F₅ ≈ 8-10 Hz | Less shielded than Hₐ due to its para position relative to the -OCH₃ group and proximity to the EWG -CH₂Br. Shows meta coupling to Hₐ and a large ortho coupling to the fluorine at C5. |

| H꜀ (-CH₂Br) | 2H | ~4.5 - 4.7 | Singlet (s) | N/A | Benzylic protons deshielded by the aromatic ring and the bromine atom. No adjacent protons to couple with, resulting in a singlet. |

| H꜀ (-OCH₃) | 3H | ~3.8 - 4.0 | Singlet (s) | N/A | Protons of the methoxy group. No adjacent protons, resulting in a singlet. |

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

4.1. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4,5-Difluoro-2-methoxybenzyl bromide.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is highly recommended for accurate chemical shift referencing.[7]

-

Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer field frequency using the deuterium signal from the CDCl₃ solvent.

-

Optimize the field homogeneity by shimming the magnetic field.

-

Set appropriate acquisition parameters. A relaxation delay of 5 seconds is crucial to allow for full relaxation of the quaternary carbons, ensuring accurate integration, although this is less critical for ¹H NMR than for ¹³C NMR.

-

Acquire the Free Induction Decay (FID) data over 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and normalize the values to a known proton count (e.g., the 1H aromatic signals).

-

Safety and Handling

Benzyl bromide derivatives are often lachrymatory and corrosive. 4,5-Difluoro-2-methoxybenzyl bromide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation. It is classified as a substance that can cause severe skin burns and eye damage.[8][9]

Conclusion

The ¹H NMR spectrum of 4,5-Difluoro-2-methoxybenzyl bromide is highly predictable and provides a definitive fingerprint for its structural confirmation. The four distinct signals corresponding to the two aromatic protons, the benzylic methylene protons, and the methoxy protons each offer unique information. The chemical shifts are governed by the interplay of electron-donating and withdrawing substituents, while the multiplicities of the aromatic signals are dictated by characteristic H-H and H-F coupling constants. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic building block.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11034248, 2-Bromo-4,5-dimethoxybenzyl bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165021, 4-Methoxybenzyl bromide. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. Retrieved from [Link]

-

Ross, B. D., & Parise, R. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic letters, 20(15), 4456–4460. Retrieved from [Link]

-

UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epfl.ch [epfl.ch]

- 8. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the 13C NMR Spectral Analysis of 4,5-Difluoro-2-methoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

The Significance of 4,5-Difluoro-2-methoxybenzyl Bromide and the Role of 13C NMR

4,5-Difluoro-2-methoxybenzyl bromide serves as a crucial building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates. The methoxy and benzyl bromide functionalities provide reactive handles for further molecular elaboration.

In the synthesis and quality control of such critical intermediates, 13C NMR spectroscopy is an indispensable tool. It provides unambiguous information about the carbon skeleton of a molecule, confirming its identity and purity. For a molecule like 4,5-Difluoro-2-methoxybenzyl bromide, 13C NMR is particularly powerful for verifying the substitution pattern on the aromatic ring.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for 4,5-Difluoro-2-methoxybenzyl bromide are summarized in Table 1. These predictions are derived from established substituent effects on benzene rings and analysis of related compounds.

Table 1: Predicted 13C NMR Chemical Shifts for 4,5-Difluoro-2-methoxybenzyl bromide

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | ~118 | Doublet of doublets (dd) |

| C2 | ~150 | Singlet (s) |

| C3 | ~100 | Doublet of doublets (dd) |

| C4 | ~152 | Doublet of doublets (dd) |

| C5 | ~148 | Doublet of doublets (dd) |

| C6 | ~115 | Doublet of doublets (dd) |

| CH2Br | ~30 | Singlet (s) |

| OCH3 | ~56 | Singlet (s) |

In-Depth Spectral Interpretation

The interpretation of the 13C NMR spectrum of 4,5-Difluoro-2-methoxybenzyl bromide requires a careful consideration of the electronic effects of each substituent and the impact of carbon-fluorine coupling.

Substituent Effects on Chemical Shifts

-

Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield the ortho and para carbons, shifting them to lower ppm values, while the ipso-carbon (C2) is deshielded. The methoxy carbon itself is expected to appear around 56 ppm.[1]

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (ipso-carbon). This results in a significant downfield shift for C4 and C5. Fluorine also exhibits a weaker shielding effect on the ortho and para carbons.

-

Bromomethyl Group (-CH2Br): The bromomethyl group is an electron-withdrawing group. The benzylic carbon (CH2) is deshielded by the adjacent bromine atom and the aromatic ring, with a typical chemical shift in the range of 30-40 ppm.[2][3]

Carbon-Fluorine (C-F) Coupling

A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.[4][5] This coupling results in the splitting of carbon signals into multiplets.

-

¹JCF (One-bond coupling): The coupling between a carbon and a directly attached fluorine is typically very large, in the range of 240-260 Hz. This will cause the signals for C4 and C5 to appear as large doublets.

-

²JCF (Two-bond coupling): The coupling between a carbon and a fluorine atom two bonds away is smaller, typically 15-25 Hz. This will affect C3, C6, and potentially C1.

-

³JCF (Three-bond coupling): Three-bond C-F coupling is generally smaller, around 5-10 Hz, and will influence the chemical shifts of C1, C2, and C6.

Due to the presence of two non-equivalent fluorine atoms, the aromatic carbons will likely appear as doublets of doublets, reflecting coupling to both F4 and F5.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 4,5-Difluoro-2-methoxybenzyl bromide, the following experimental parameters are recommended:

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for quaternary carbons.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹⁹F Decoupling (Optional): To simplify the spectrum and confirm assignments, a proton and fluorine decoupled 13C NMR experiment can be performed.[4][5] This will collapse the C-F multiplets into singlets, but requires a spectrometer equipped with a triple-resonance probe.

Visualizing the Structure and Assignments

The following diagram illustrates the molecular structure of 4,5-Difluoro-2-methoxybenzyl bromide with the carbon numbering used for the NMR assignments.

Caption: Molecular structure of 4,5-Difluoro-2-methoxybenzyl bromide.

Conclusion

The 13C NMR spectrum of 4,5-Difluoro-2-methoxybenzyl bromide is predicted to show eight distinct signals, with the aromatic carbons exhibiting complex splitting patterns due to C-F coupling. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum to confirm the structure and purity of this important synthetic intermediate. This guide provides a solid framework for the analysis of this and other similarly substituted fluorinated aromatic compounds, aiding in the acceleration of drug discovery and development programs.

References

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs. Available at: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. Available at: [Link]

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Comprehensive Guide to the Spectroscopic Analysis of 4,5-Difluoro-2-methoxybenzyl bromide

Abstract

This technical guide provides a detailed, multi-faceted approach to the spectroscopic analysis of 4,5-Difluoro-2-methoxybenzyl bromide (CAS No. 886499-64-5), a key intermediate in pharmaceutical and agrochemical synthesis. Unambiguous structural confirmation and purity assessment are paramount for its effective use in drug development and materials science. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a comprehensive characterization. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an expert interpretation of the resulting spectral data. The causality behind spectral features, such as chemical shifts and fragmentation patterns, is explained by considering the molecule's unique electronic landscape, shaped by the interplay of electron-withdrawing fluorine substituents and the electron-donating methoxy group. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust, self-validating methodology for the analysis of this and structurally related compounds.

Introduction and Molecular Profile

4,5-Difluoro-2-methoxybenzyl bromide is a substituted aromatic compound of significant interest as a versatile chemical building block. Its structure incorporates a reactive benzyl bromide moiety, making it suitable for a variety of nucleophilic substitution reactions, and a difluoro-methoxy substituted phenyl ring, which can impart desirable properties such as metabolic stability and altered binding affinities in target molecules.[1][2] Given its role as a precursor, rigorous verification of its structure and purity is a critical prerequisite for its use in synthesis.

Spectroscopic analysis provides the definitive means for such verification. By integrating data from multiple orthogonal techniques, we can create a detailed molecular fingerprint that confirms atomic connectivity, functional groups, and overall structure, leaving no room for ambiguity.

Molecular Properties:

-

Chemical Formula: C₈H₇BrF₂O[3]

-

Appearance: Typically a white to cream or off-white solid[6]

-

CAS Number: 886499-64-5[3]

Mandatory Safety Precautions

4,5-Difluoro-2-methoxybenzyl bromide is classified as a hazardous substance. It is corrosive and causes severe skin burns and serious eye damage.[7][8][9][10] It may also cause respiratory irritation.[7][9] All handling must be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof safety goggles, is mandatory.[7][8] An eyewash station and safety shower must be readily accessible.[8]

Molecular Structure and Atom Numbering Scheme

The following diagram illustrates the chemical structure of 4,5-Difluoro-2-methoxybenzyl bromide with a numbering scheme used for the assignment of NMR signals.

Caption: Structure of 4,5-Difluoro-2-methoxybenzyl bromide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR detects the chemical environment of protons. The electron-donating methoxy group (-OCH₃) and electron-withdrawing fluorine atoms create a distinct electronic distribution across the aromatic ring, leading to well-differentiated chemical shifts for the aromatic protons. The benzylic protons (-CH₂Br) are significantly deshielded due to the electronegativity of the adjacent bromine atom.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4,5-Difluoro-2-methoxybenzyl bromide.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent with a well-defined residual signal (δ ≈ 7.26 ppm) and is unlikely to react with the analyte.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans to ensure a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Predicted Spectral Data & Interpretation:

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| H6 | ~7.1 - 7.3 | Doublet of doublets (dd) | 1H | ³JH6-F5 ≈ 7-9, ⁴JH6-F4 ≈ 4-6 | This proton is ortho to the electron-withdrawing C-F group at position 5 and meta to the C-F at position 4, resulting in deshielding and complex splitting from both fluorine atoms. |

| H3 | ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | ³JH3-F4 ≈ 9-11, ⁴JH3-F5 ≈ 1-2 | Positioned between the electron-donating -OCH₃ group and the electron-withdrawing C-F group, its chemical shift is moderately downfield. It shows a large ortho coupling to F4 and a smaller meta coupling to F5. |

| -CH₂Br (C7 protons) | ~4.6 | Singlet (s) | 2H | - | These protons are attached to a carbon bearing an electronegative bromine atom, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

| -OCH₃ (C8 protons) | ~3.9 | Singlet (s) | 3H | - | This is a characteristic chemical shift for a methoxy group attached to an aromatic ring. It appears as a singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbons directly bonded to electronegative atoms (O, F, Br) are significantly deshielded (shifted downfield). A key feature in this spectrum will be the large one-bond and two-bond coupling constants between carbon and fluorine (¹JCF and ²JCF).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is referenced to the CDCl₃ solvent signal at δ 77.16 ppm.

Predicted Spectral Data & Interpretation:

| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C5 | 150 - 155 | Doublet, ¹JC5-F5 ≈ 245-255 Hz | Directly bonded to fluorine, this carbon is highly deshielded and exhibits a very large one-bond C-F coupling constant. It will also show a smaller coupling to F4. |

| C4 | 147 - 152 | Doublet, ¹JC4-F4 ≈ 240-250 Hz | Similar to C5, this carbon is deshielded by the directly attached fluorine and shows a large one-bond C-F coupling. It will also show a smaller coupling to F5. |

| C2 | 145 - 150 | Doublet of doublets (dd) | Attached to the electronegative oxygen of the methoxy group. It will exhibit smaller two-bond and three-bond couplings to F4 and F5. |

| C1 | 125 - 130 | Doublet of doublets (dd) | The ipso-carbon bearing the benzyl bromide group. Its shift is influenced by all substituents and will show coupling to both fluorine atoms. |

| C6 | 115 - 120 | Doublet of doublets (dd) | This CH carbon is adjacent to C5-F and will show a significant ²JC6-F5 coupling. |

| C3 | 105 - 110 | Doublet of doublets (dd) | This CH carbon is adjacent to C4-F and will show a significant ²JC3-F4 coupling. |

| -OCH₃ (C8) | ~56 | Singlet (q in ¹H-coupled) | Typical chemical shift for a methoxy carbon. |

| -CH₂Br (C7) | ~30 | Singlet (t in ¹H-coupled) | The benzylic carbon is shifted downfield by the attached bromine. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Principle & Causality: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atoms. Since the two fluorine atoms in the molecule are in non-equivalent chemical environments (one is ortho to the methoxy group, the other is meta), they will appear as two distinct signals.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This technique is highly sensitive, so acquisition is rapid.

-

Referencing: The spectrum is typically referenced externally to CFCl₃ at δ 0.00 ppm.

Predicted Spectral Data & Interpretation:

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F4 | -130 to -140 | Doublet of doublets (dd) | ³JF4-F5 ≈ 20, ³JF4-H3 ≈ 9-11 | The chemical shift is influenced by the ortho methoxy group and the adjacent fluorine. It will show a three-bond coupling to the other fluorine and a three-bond coupling to H3. |

| F5 | -135 to -145 | Doublet of doublets (dd) | ³JF5-F4 ≈ 20, ³JF5-H6 ≈ 7-9 | The chemical environment of F5 is different from F4. It will show coupling to F4 and to the adjacent proton H6. |

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is excellent for rapidly confirming the presence of key functional groups like the aromatic ring, C-O ether linkage, and C-H bonds.

Experimental Protocol:

-

Sample Preparation: As the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid placed directly on the crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O Stretch | Aryl Ether |

| 1200 - 1100 | C-F Stretch | Aryl Fluoride |

| 700 - 500 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry bombards the molecule with energy, causing it to ionize and fragment in a reproducible manner. By analyzing the mass-to-charge ratio (m/z) of the resulting ions, one can determine the molecular weight and deduce structural information from the fragmentation pattern. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), provides a highly characteristic isotopic pattern for any bromine-containing fragment.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a GC or LC system.

-